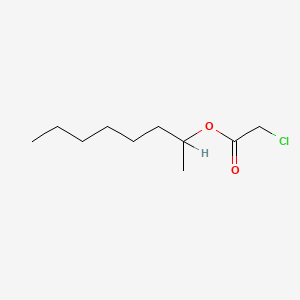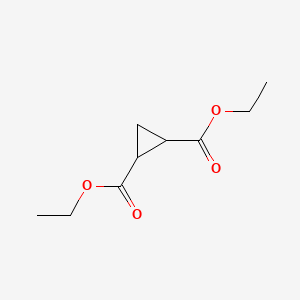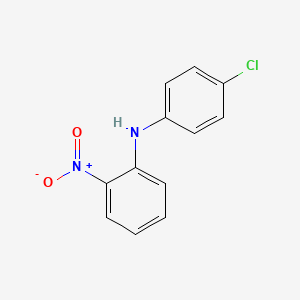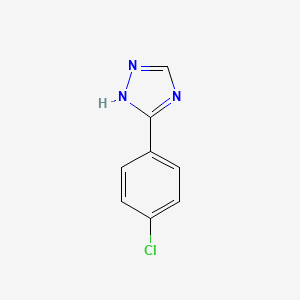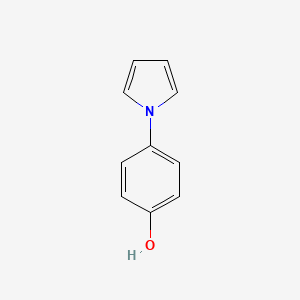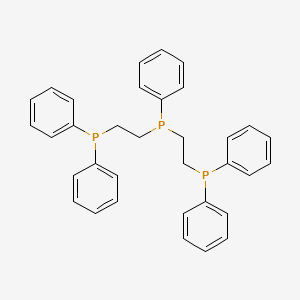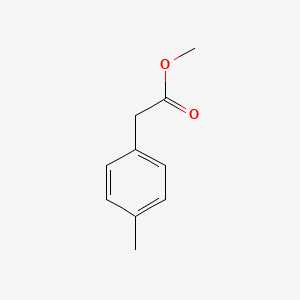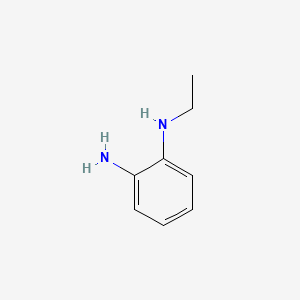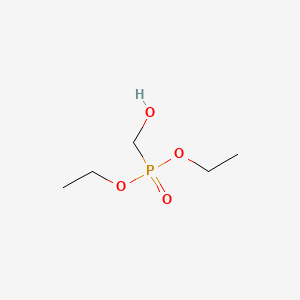
ジエチル(ヒドロキシメチル)ホスホネート
概要
説明
Diethyl (hydroxymethyl)phosphonate (DEHMP) is an organic compound used in a variety of scientific research applications. It is a phosphonate ester derived from phosphonic acid and ethanol. DEHMP is an important reagent used in organic synthesis and for the immobilization of enzymes and other proteins. It is also used in the stabilization of DNA and has been used to study the structure and function of proteins. DEHMP is a versatile compound that has been used in a variety of scientific applications.
科学的研究の応用
抗増殖研究
ジエチル(ヒドロキシメチル)ホスホネート: は、抗増殖研究で注目されているαおよびβ-ジアルコキシホスホリルイソチオシアネートの合成に使用されます 。これらの研究は、癌細胞の増殖を阻害する治療法の開発に不可欠です。
L-セレクチン阻害
この化合物は、L-セレクチン阻害に潜在的な可能性を示している樹状ポリグリセロールアニオンを作成するための前駆体として機能します 。この用途は、抗炎症療法の研究において重要であり、炎症が重要な役割を果たす疾患に対する新しい治療法につながる可能性があります。
抗HIV-1活性
研究者は、ジエチル(ヒドロキシメチル)ホスホネートを使用して、抗HIV-1活性を示すホスホネートを開発しています 。これは、世界中の何百万人もの人々の生活を改善する可能性を秘めた、HIV/AIDSに対する継続的な闘いにおける有望な研究分野です。
高分子化学
この化合物は、ホスホネート化ノルボルネン類のホモおよびコポリマーの合成に関与しています 。これらのポリマーは、材料科学やバイオメディシンなど、さまざまな用途に適した独自の特性を持っています。
ミツノブ反応
有機合成において、ジエチル(ヒドロキシメチル)ホスホネートは、ミツノブ反応の反応物です 。この反応は、新しい炭素-炭素結合を作成するための強力なツールであり、複雑な有機分子の合成で広く使用されています。
FBPase阻害
研究では、ジエチル(ヒドロキシメチル)ホスホネートを、ホスホン酸含有チアゾールによるFBPase(フルクトース-1,6-ビスホスファターゼ)の阻害に使用しました 。FBPaseは、グルコース産生に関与する酵素であり、その阻害は、2型糖尿病の治療の潜在的な標的です。
C-C結合形成
ジエチル(ヒドロキシメチル)ホスホネートの技術グレードは、C-C結合形成を含む反応に適していることで知られています 。これは、新しい有機化合物の作成において基本的であり、医薬品や有機化学で大きな影響を与えます。
可燃性液体用途
科学研究における直接的な用途ではありませんが、ジエチル(ヒドロキシメチル)ホスホネートは可燃性液体として分類されていることに注意することが重要です 。この分類は、研究環境での取り扱いと保管に影響を与え、安全プロトコルが守られることを保証します。
抗増殖研究
ジエチル(ヒドロキシメチル)ホスホネート: は、抗増殖研究で注目されているαおよびβ-ジアルコキシホスホリルイソチオシアネートの合成に使用されます .
Safety and Hazards
Diethyl (hydroxymethyl)phosphonate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
将来の方向性
Diethyl (hydroxymethyl)phosphonate is used in various research areas, including antiproliferative studies, L-selectin inhibition, anti-HIV-1 activity, and the synthesis of homo and copolymers of phosphonated norbornenes . Its use in these areas suggests potential future directions for its application in medicinal chemistry, materials science, and other fields.
作用機序
Target of Action
Diethyl (hydroxymethyl)phosphonate is a versatile reagent used in a variety of chemical reactions . It is known to interact with various biological and chemical entities in its different applications .
Mode of Action
The exact mode of action of Diethyl (hydroxymethyl)phosphonate depends on the context of its use. In general, it acts as a reactant in chemical synthesis, participating in reactions to form new compounds . For example, it is used in the synthesis of α and β-dialkoxyphosphoryl isothiocyanates, which are used in antiproliferative studies .
Biochemical Pathways
Diethyl (hydroxymethyl)phosphonate is involved in various biochemical pathways depending on its application. For instance, it is used in the synthesis of phosphonates for anti-HIV-1 activity . It is also involved in the synthesis of homo and copolymers of phosphonated norbornenes . Furthermore, it is used in studies of FBPase inhibition by phosphonic acid-containing thiazoles .
Pharmacokinetics
Given its use in chemical synthesis, it is likely that these properties would vary depending on the specific context and conditions of its use .
Result of Action
The result of Diethyl (hydroxymethyl)phosphonate’s action is the formation of new compounds in chemical reactions . For example, it is used to synthesize α and β-dialkoxyphosphoryl isothiocyanates, which have been used in antiproliferative studies . It also contributes to the synthesis of phosphonates with anti-HIV-1 activity .
Action Environment
The action, efficacy, and stability of Diethyl (hydroxymethyl)phosphonate can be influenced by various environmental factors. These may include the presence of other reactants, temperature, pH, and solvent conditions. Specific details would depend on the particular context of its use .
生化学分析
Biochemical Properties
Diethyl (hydroxymethyl)phosphonate plays a significant role in biochemical reactions, particularly in the synthesis of various bioactive compounds. It interacts with enzymes such as phosphonates and phosphinates, which are involved in hydrolysis and dealkylation reactions . These interactions are crucial for the formation of biologically active phosphonic acids, which have applications in antibacterial, antiviral, and anticancer therapies . The compound’s ability to form stable complexes with metal ions also enhances its utility in biochemical processes.
Cellular Effects
Diethyl (hydroxymethyl)phosphonate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit enzymes such as fructose-1,6-bisphosphatase (FBPase), which plays a role in gluconeogenesis . This inhibition can lead to alterations in glucose metabolism and energy production within cells. Additionally, the compound’s interaction with dendritic polyglycerol anions can inhibit L-selectin, affecting cell adhesion and migration .
Molecular Mechanism
At the molecular level, Diethyl (hydroxymethyl)phosphonate exerts its effects through binding interactions with various biomolecules. It can act as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways . The compound’s phosphonate group allows it to form strong bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. This mechanism is essential for its role in therapeutic applications, such as anti-HIV-1 activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diethyl (hydroxymethyl)phosphonate can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water or acidic conditions . Long-term studies have shown that Diethyl (hydroxymethyl)phosphonate can have sustained effects on cellular function, particularly in in vitro studies involving enzyme inhibition and metabolic alterations .
Dosage Effects in Animal Models
The effects of Diethyl (hydroxymethyl)phosphonate vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At high doses, it may exhibit toxic effects, including disruption of normal cellular functions and potential organ damage . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies.
Metabolic Pathways
Diethyl (hydroxymethyl)phosphonate is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It participates in hydrolysis and dealkylation reactions, leading to the formation of phosphonic acids . These metabolic transformations are essential for the compound’s biological activity and therapeutic applications. Additionally, the compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Diethyl (hydroxymethyl)phosphonate is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophilic nature allows it to diffuse across cell membranes and accumulate in specific cellular compartments . This distribution is critical for its biological activity, as it ensures that the compound reaches its target sites within the cell.
Subcellular Localization
Diethyl (hydroxymethyl)phosphonate exhibits specific subcellular localization, which can influence its activity and function. The compound is often localized in the cytoplasm, where it interacts with various enzymes and metabolic pathways . Additionally, post-translational modifications and targeting signals can direct the compound to specific organelles, enhancing its efficacy in biochemical reactions .
特性
IUPAC Name |
diethoxyphosphorylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13O4P/c1-3-8-10(7,5-6)9-4-2/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIGWWBLTJLKMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CO)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062838 | |
| Record name | Diethyl (hydroxymethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphonic acid, P-(hydroxymethyl)-, diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
3084-40-0 | |
| Record name | Diethyl P-(hydroxymethyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3084-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl phosphonomethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003084400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, P-(hydroxymethyl)-, diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl (hydroxymethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (hydroxymethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL PHOSPHONOMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR74SN9XT3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

